DAGLβ Inhibitory Potency: KT109 (42 nM) vs. KT172, DO34, and DH376
KT109 inhibits recombinant DAGLβ with an IC50 of 42 nM. In head-to-head comparisons, KT172 (a structural analog) shows near-equivalent potency (IC50 = 60 nM) [1]. However, KT109 is approximately 14-fold less potent than the brain-penetrant dual inhibitor DO34 (DAGLβ IC50 ~3-8 nM) and 4- to 10-fold less potent than DH376 [2]. This potency differential positions KT109 as a tool for studies where moderate target engagement is sufficient to perturb lipid networks without inducing maximal inhibition, whereas DO34/DH376 are preferred for central nervous system applications requiring high potency [1].
| Evidence Dimension | DAGLβ enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 42 nM (recombinant DAGLβ) |
| Comparator Or Baseline | KT172: 60 nM; DO34: ~3-8 nM; DH376: ~4-10 nM |
| Quantified Difference | KT109 is 1.4-fold more potent than KT172; 7- to 14-fold less potent than DO34; 4- to 10-fold less potent than DH376 |
| Conditions | Recombinant enzyme activity assays (ABPP, fluorogenic substrate hydrolysis) |
Why This Matters
Enables selection of the optimal tool compound based on required potency for the experimental system.
- [1] Hsu KL, Tsuboi K, Adibekian A, Pugh H, Masuda K, Cravatt BF. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nat Chem Biol. 2012 Dec;8(12):999-1007. doi: 10.1038/nchembio.1105. View Source
- [2] Berger N, et al. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta. Front Endocrinol. 2023;14:1092024. doi: 10.3389/fendo.2023.1092024. View Source
